![molecular formula C21H21FN6O3 B2957209 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 921501-80-6](/img/structure/B2957209.png)
1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.436. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Optimization of Inhibitors
Compounds with complex structures are often investigated for their potential as selective inhibitors for various kinases within the medical field. For example, the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, demonstrates the process of optimizing chemical compounds for improved enzyme potency, aqueous solubility, and kinase selectivity. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential for therapeutic applications (G. M. Schroeder et al., 2009).
Synthesis and Characterization of New Compounds
Research on complex molecules often involves the synthesis and characterization of new compounds for potential pharmacological activities. For instance, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the process of creating new heterocyclic compounds with potential COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies involve detailed structural analysis through elemental and spectral analysis, demonstrating the intricacies involved in the synthesis of new pharmacologically active compounds (A. Abu‐Hashem et al., 2020).
Evaluation of Compounds for Antidiabetic Activity
The investigation of compounds for antidiabetic activity is another area of interest. The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, characterized by specific substitutions and modifications, highlight the ongoing search for new treatments for diabetes. These compounds were evaluated using the α-amylase inhibition assay, showing the importance of biochemical assays in determining the potential therapeutic benefits of new compounds (J. Lalpara et al., 2021).
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O3/c1-2-31-18-8-6-16(7-9-18)27-13-14(10-20(27)29)21(30)23-12-19-24-25-26-28(19)17-5-3-4-15(22)11-17/h3-9,11,14H,2,10,12-13H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHEBSAYRITOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide |
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